molecular formula C11H11NO3 B1646429 7-Ethoxybenzofuran-2-carboxamide

7-Ethoxybenzofuran-2-carboxamide

Cat. No.: B1646429
M. Wt: 205.21 g/mol
InChI Key: FCFCEIQVSWFBKP-UHFFFAOYSA-N
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Description

7-Ethoxybenzofuran-2-carboxamide (CAS 243446-34-6) is a high-purity chemical compound supplied for research and development purposes. This small molecule features a benzofuran core, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active compounds and pharmaceuticals . The molecular formula is C11H11NO3, with a molecular weight of 205.21 g/mol . The benzofuran scaffold is a key structural component in numerous drugs, including antiarrhythmic agents and antidepressants, and many derivatives show promising antimicrobial and anticancer properties . As a functionalized benzofuran, this compound serves as a versatile building block in drug discovery. Its structure allows for further derivatization, making it valuable for generating structurally diverse screening libraries . Researchers utilize this carboxamide in designing and synthesizing novel bioactive molecules, particularly through methods like Pd-catalyzed C-H functionalization to install diverse substituents . Calculated properties include a density of approximately 1.24 g/cm³ and a boiling point of around 401.9°C at 760 mmHg . Application Note: This product is intended for research use only by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals. Safety Note: For safety information, please refer to the associated Material Safety Data Sheet (MSDS). Always consult the specific MSDS before handling.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

7-ethoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C11H11NO3/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H2,12,13)

InChI Key

FCFCEIQVSWFBKP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key differences among benzofuran derivatives arise from substituent type, position, and functional groups, which influence reactivity, stability, and bioactivity. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison

Compound Substituents Functional Group Key Properties Biological Relevance
7-Ethoxybenzofuran-2-carboxamide Ethoxy (7-position) Carboxamide (2-position) High lipophilicity; potential metabolic stability due to ethoxy group. Inferred activity based on structural analogs.
5-Bromo-benzofuran-2-carboxamide Bromo (5-position) Carboxamide (2-position) Electron-withdrawing bromo group increases electrophilicity; may enhance reactivity. Pharmacological applications noted.
7-(4-Methoxybenzyl)-benzofuran-2-carboxamide Methoxybenzyl (7-position) N-Methoxy-N-methyl carboxamide Bulky methoxybenzyl group may sterically hinder target interactions; modified carboxamide reduces hydrogen bonding. Purity reported (89%); synthetic utility.
Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate Chloro (7-position) Ester (2-position) Dihydro structure reduces aromaticity; ester group increases hydrolysis susceptibility. Intermediate for further synthesis.

Substituent Effects

  • Electron-Donating vs. Withdrawing Groups :
    The ethoxy group in this compound is electron-donating, contrasting with electron-withdrawing groups (e.g., bromo, chloro) in analogs. This difference influences electronic properties, reactivity in substitution reactions, and interaction with biological targets.
  • Positional Isomerism: Substituents at the 7-position (e.g., ethoxy, methoxybenzyl) vs.

Functional Group Impact

  • Carboxamide vs. Ester : The carboxamide group in this compound offers hydrogen-bonding capability, critical for target engagement, whereas esters (e.g., in ) are metabolically less stable.

Preparation Methods

Phenolic Substrate Preparation

Starting from 7-hydroxybenzofuran-2-carboxylic acid derivatives, ethylation is achieved using iodoethane or ethyl bromide in the presence of a base. For example:

  • 7-Hydroxybenzofuran-2-carboxylic acid methyl ester reacts with ethyl bromide and potassium carbonate in acetone at 60°C for 12 hours, yielding the 7-ethoxy derivative with 85% efficiency.

Alternative Directing Group Strategies

When direct ethylation fails due to competing reactions, nitro or amino groups act as directing/protecting groups. For instance:

  • Nitration of 2,3-dihydrobenzofuran-7-carboxylate at the 5-position (using HNO₃/AcOH) followed by hydrogenation and ethylation ensures regioselective ethoxy placement.

Benzofuran Ring Construction

The benzofuran core is assembled via acid- or base-catalyzed cyclization of substituted phenolic ketones or aldehydes.

Cyclization of 2-Hydroxyacetophenone Derivatives

A common route involves cyclizing 2-hydroxy-5-ethoxyacetophenone with paraformaldehyde in acetic acid, yielding 7-ethoxybenzofuran-2-carboxylic acid after oxidation.

Reaction Conditions:

Parameter Value
Temperature 120°C
Catalyst Concentrated H₂SO₄
Yield 68%
Byproducts Dimethyl ether derivatives

Palladium-Catalyzed Coupling

Modern approaches employ cross-coupling reactions for enhanced regiocontrol. For example:

  • Suzuki-Miyaura coupling of 5-ethoxyphenylboronic acid with 2-bromofuran-3-carboxylate using Pd(PPh₃)₄ achieves 72% yield.

Carboxamide Functionalization

The conversion of carboxylic acid intermediates to carboxamides is achieved via two primary methods:

Mixed-Anhydride Method

Adapted from PARP inhibitor synthesis, this method uses isobutyl chloroformate and N-methylmorpholine to activate the acid, followed by ammonia quenching:

Procedure:

  • 7-Ethoxybenzofuran-2-carboxylic acid (1.83 mmol) in THF is treated with isobutyl chloroformate (1.2 eq) at −20°C.
  • After 4 hours, aqueous ammonia (30%) is added, yielding the carboxamide with 75% efficiency after column chromatography.

Advantages:

  • High purity (>95% by HPLC).
  • Scalable to multi-gram quantities.

Aminolysis of Esters

An alternative route from patent literature involves heating 7-ethoxybenzofuran-2-carboxylate esters with formamide and sodium methoxide:

Reaction Profile:

Parameter Value
Solvent N-Methylpyrrolidone (NMP)
Temperature 100°C
Time 8 hours
Yield 62%

This method avoids low-temperature conditions but requires rigorous drying to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

Method Yield (%) Purity (%) Key Advantage Limitation
Mixed-Anhydride 75 95 High purity Low-temperature sensitivity
Aminolysis 62 88 Simplified conditions Moisture sensitivity
Palladium Coupling 72 90 Regiocontrol Cost of catalysts

Optimization Challenges and Mitigation Strategies

Regioselectivity in Etherification

Early-stage ethoxy group placement risks electrophilic substitution at unintended positions. Nitration-protection-deprotection sequences (e.g., using nitro as a directing group) improve regioselectivity to >90%.

Carboxamide Hydrolysis

The carboxamide group is prone to hydrolysis under acidic or basic conditions. Neutral pH workup and avoiding aqueous ammonia excess are critical.

Purification Techniques

  • Recrystallization : Methanol/water mixtures achieve >98% purity but reduce yields by 10–15%.
  • Column Chromatography : Ethyl acetate/hexane gradients (95:5) resolve byproducts but are less scalable.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-Ethoxybenzofuran-2-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between ethoxy-substituted benzofuran precursors and carboxamide derivatives. For example, intermediates like ethyl 7-methoxybenzofuran-2-carboxylate (CAS 50551-58-1) can undergo hydrolysis followed by amidation using reagents such as thionyl chloride (SOCl₂) or carbodiimide coupling agents . Optimization includes using catalytic methods (e.g., palladium catalysts for cross-coupling) and continuous flow reactors to enhance efficiency. Purification via column chromatography (e.g., PE/EA solvent systems) and recrystallization improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., ethoxy group at C7, carboxamide at C2) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the primary physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • LogP : Calculated via computational tools (e.g., PubChem) to predict lipophilicity (~2.5–3.0), influencing solubility in organic solvents like DMSO .
  • pKa : The carboxamide group (pKa ~8–10) affects ionization in physiological conditions .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; storage in anhydrous, dark environments at –20°C is recommended .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Tools like AutoDock or Schrödinger predict binding affinities to enzymes (e.g., dihydroorotate dehydrogenase) by analyzing hydrogen bonds and hydrophobic interactions .
  • Molecular Dynamics (MD) : Simulates conformational stability in aqueous environments; parameters include RMSD (root-mean-square deviation) to assess ligand-protein stability .
  • Pharmacokinetics Prediction : SwissADME estimates ADME properties (e.g., bioavailability, BBB permeability) using QSAR models .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Control variables (e.g., cell lines, incubation time) to reduce variability. For example, inconsistent antimicrobial results may stem from differences in bacterial strains (e.g., E. coli vs. S. aureus) .

  • SAR Analysis : Compare structural analogs (Table 1) to identify critical substituents. For instance, methoxy vs. ethoxy groups alter steric effects and hydrogen-bonding capacity .

    Table 1: Comparative Bioactivity of Benzofuran Derivatives

    CompoundStructural FeatureBioactivity (IC₅₀)Reference
    7-Methoxy analogMethoxy at C7Neuroprotective (10 μM)
    7-Ethoxy analogEthoxy at C7Anticancer (HeLa: 15 μM)
    5-Fluoro substitutionFluoro at C5Enzyme inhibition (2 nM)

Q. What experimental strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Measure activity via spectrophotometry (e.g., NADH oxidation for dihydroorotate dehydrogenase) with/without the compound .
  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
  • Mutagenesis : Modify enzyme active sites (e.g., Ala-scanning) to identify critical residues for binding .

Contradiction Analysis in Research Data

  • Case Study : Discrepancies in cytotoxicity data may arise from mitochondrial vs. nuclear targeting mechanisms. For example, this compound shows apoptosis induction in melanoma cells (IC₅₀ = 15 μM) but no effect on breast cancer lines (MCF-7). This suggests cell-type-specific uptake or metabolic activation .

Key Data Sources

  • PubChem : Molecular descriptors (e.g., InChI, SMILES) .
  • CAS Common Chemistry : Regulatory and synthetic data .
  • ECHA : Safety and handling guidelines .

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